molecular formula C11H17N B13994662 (S)-1-(3,5-dimethylphenyl)propan-1-amine

(S)-1-(3,5-dimethylphenyl)propan-1-amine

Cat. No.: B13994662
M. Wt: 163.26 g/mol
InChI Key: JQGUQLQRSSODPY-NSHDSACASA-N
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Description

(S)-1-(3,5-dimethylphenyl)propan-1-amine is a chiral amine compound characterized by the presence of a 3,5-dimethylphenyl group attached to a propan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(3,5-dimethylphenyl)propan-1-amine typically involves the enantioselective reduction of the corresponding ketone or imine precursor. One common method is the asymmetric hydrogenation of 3,5-dimethylacetophenone using a chiral catalyst. The reaction is carried out under hydrogen gas at elevated pressures and temperatures, often in the presence of a solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired enantiomer in high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(3,5-dimethylphenyl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding alkane or alcohol.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of amides, ureas, or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like acyl chlorides, isocyanates, and alkyl halides are employed in substitution reactions.

Major Products Formed

    Oxidation: Imine, nitrile

    Reduction: Alkane, alcohol

    Substitution: Amides, ureas, alkylated derivatives

Scientific Research Applications

(S)-1-(3,5-dimethylphenyl)propan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of chiral catalysts and ligands.

    Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the manufacture of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-1-(3,5-dimethylphenyl)propan-1-amine depends on its specific application. In medicinal chemistry, it may act as an agonist or antagonist at certain receptors, modulating biological pathways. The compound’s interaction with molecular targets such as enzymes or receptors involves binding to specific sites, leading to conformational changes and subsequent biological effects.

Comparison with Similar Compounds

Similar Compounds

  • ®-1-(3,5-dimethylphenyl)propan-1-amine
  • 1-(3,5-dimethylphenyl)propan-2-amine
  • 1-(3,5-dimethylphenyl)butan-1-amine

Uniqueness

(S)-1-(3,5-dimethylphenyl)propan-1-amine is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer ®-1-(3,5-dimethylphenyl)propan-1-amine. The presence of the 3,5-dimethylphenyl group also imparts distinct chemical properties, influencing its reactivity and interactions with other molecules.

Properties

Molecular Formula

C11H17N

Molecular Weight

163.26 g/mol

IUPAC Name

(1S)-1-(3,5-dimethylphenyl)propan-1-amine

InChI

InChI=1S/C11H17N/c1-4-11(12)10-6-8(2)5-9(3)7-10/h5-7,11H,4,12H2,1-3H3/t11-/m0/s1

InChI Key

JQGUQLQRSSODPY-NSHDSACASA-N

Isomeric SMILES

CC[C@@H](C1=CC(=CC(=C1)C)C)N

Canonical SMILES

CCC(C1=CC(=CC(=C1)C)C)N

Origin of Product

United States

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